molecular formula C6H4N4O2 B6358424 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid CAS No. 1535399-62-2

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Katalognummer: B6358424
CAS-Nummer: 1535399-62-2
Molekulargewicht: 164.12 g/mol
InChI-Schlüssel: AORPWJKIKLMVJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a carboxylic acid substituent at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Derivatives of this compound have demonstrated significant pharmacological activities, including anti-tumor and anti-leukemia effects, as highlighted in studies utilizing heteropolyacid catalysts for synthesis . Its synthesis often involves condensation reactions, such as the coupling of hydrazine derivatives with ethoxymethylenecyanoacetate under specific conditions .

Eigenschaften

IUPAC Name

2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPWJKIKLMVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNC(=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Intermediate Functionalization

  • Step 1 : React 2,6-dichloropyrimidine-4-carboxylic acid with hydrazine to form a pyrazole ring. The carboxylic acid at position 4 can then be transposed to position 3 via decarboxylation-rearrangement under basic conditions.

  • Step 2 : Cyclocondensation with a substituted amine or hydrazine derivative to form the pyrimidine ring. For example, using chiral piperidinyl hydrazines (as in ibrutinib synthesis) followed by hydrolysis of a nitrile intermediate to carboxylic acid.

Key Conditions :

  • Use of triethylamine as a base to facilitate cyclization.

  • Solvents like methyl-THF or DMSO enhance reaction efficiency.

One-Pot Multi-Component Syntheses

One-pot strategies minimize isolation steps and improve atom economy. A four-component reaction developed by Liu et al. combines hydrazines, methylenemalononitriles, aldehydes, and alcohols to form pyrazolo[3,4-d]pyrimidines. Adapting this for the 3-carboxylic acid derivative:

Aldehyde Selection and Post-Modification

  • Employ glyoxylic acid (or its protected form) as the aldehyde component to introduce a carboxylic acid group at position 3.

  • Procedure :

    • Condense hydrazine, methylenemalononitrile, glyoxylic acid, and ethanol under POCl₃ catalysis.

    • Hydrolyze the intermediate nitrile to carboxylic acid using acidic or basic conditions (e.g., HCl/EtOH or KOH/H₂O).

Example Reaction :

Hydrazine+NC–C(=CH₂)–CN+HCO₂HPOCl3Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid\text{Hydrazine} + \text{NC–C(=CH₂)–CN} + \text{HCO₂H} \xrightarrow{\text{POCl}_3} \text{Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid}

Yield Considerations : Analogous reactions report 70–90% yields, though hydrolysis steps may reduce efficiency by 10–15%.

Functional Group Transformations

Nitrile Hydrolysis

Nitrile-containing intermediates, common in pyrazolo[3,4-d]pyrimidine syntheses, can be converted to carboxylic acids:

  • Acidic Hydrolysis : Reflux with concentrated HCl (6–12 h) to yield the carboxylic acid.

  • Basic Hydrolysis : Treat with KOH in ethanol/water (1:1) at 80°C for 5–8 h.

Case Study :
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrolyzed to 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, followed by cyclization with urea to form the pyrimidine ring.

Oxidation of Aldehydes

Introduce a formyl group at position 3 via Vilsmeier-Haack formylation, followed by oxidation with KMnO₄ or NaClO₂ to carboxylic acid.

Catalytic and Solvent Effects

Catalyst Optimization

  • POCl₃ : Acts as both chlorinating agent and oxidizer in one-pot syntheses.

  • Palladium Catalysts : Avoided in the patent route due to cost, but may aid cross-coupling for advanced intermediates.

Solvent Systems

  • Polar Aprotic Solvents : DMSO or DMF enhance cyclization rates.

  • Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact.

Comparative Analysis of Methodologies

Method Starting Materials Key Reagents Conditions Yield (%)*Advantages
Condensation2,6-Dichloropyrimidine acidTriethylamine80°C, 12 h60–75Scalable, avoids transition metals
Multi-ComponentHydrazine, Glyoxylic acidPOCl₃Reflux, 2–4 h65–80Atom-economical, one-pot
Nitrile Hydrolysis5-Amino-pyrazole-4-carbonitrileHCl/KOHReflux, 6–12 h50–70Versatile for late-stage modification

*Yields estimated from analogous reactions.

Biologische Aktivität

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Biological Activity

The biological activity of this compound and its derivatives has been linked primarily to their inhibitory effects on various kinases and their potential as anticancer agents. The compound exhibits significant activity against several cancer cell lines and has been identified as a promising scaffold for developing new therapeutic agents.

Anticancer Activity

In vitro Studies:

  • Cell Line Testing: A study reported that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold showed high inhibitory activity against various tumor cell lines. For instance, compound 1a demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Apoptosis Induction: Flow cytometric analysis indicated that compound 1a could induce apoptosis in A549 cells at low micromolar concentrations, with a sub-G1 peak representing apoptotic cells observed at concentrations between 2.0–4.0 µM .
  • Structure-Activity Relationship (SAR): Variations in the pyrazolo[3,4-d]pyrimidine structure were shown to affect biological activity significantly. For example, analogs of compound 1a exhibited varying IC50 values, highlighting the importance of specific structural features for anticancer efficacy .

Kinase Inhibition

Src Kinase Inhibition:
Research has shown that certain derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit Src kinase, which is implicated in cancer progression. Compound 6b was noted for its potent inhibition with an IC50 of 0.47 µM, while other derivatives exhibited moderate inhibition (IC50 values ranging from 5.1 to 6.5 µM) .

Epidermal Growth Factor Receptor (EGFR) Inhibition:
Recent studies have focused on developing derivatives that act as EGFR inhibitors. Compound 12b displayed remarkable anti-proliferative activities with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating its potential as a targeted therapy for resistant cancer types .

Comparative Activity Table

CompoundTarget KinaseIC50 (µM)Cell Line TestedNotes
Compound 1aN/A2.24A549Induces apoptosis at low micromolar levels
Compound 6bSrc Kinase0.47N/AMost potent derivative in Src inhibition
Compound 12bEGFR0.016A549/HCT-116Effective against both wild-type and mutant EGFR

Case Studies

Case Study: Src Kinase Inhibitors
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The study aimed to optimize these compounds based on their structure-activity relationships (SAR). The most potent inhibitors demonstrated not only high specificity but also significant potential as therapeutic agents against cancers driven by Src kinase signaling pathways .

Case Study: EGFR Inhibitors
In another study focusing on EGFR inhibitors, novel derivatives were synthesized and tested for anti-proliferative activity against A549 and HCT-116 cell lines. The findings indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against both wild-type and mutant forms of EGFR, suggesting avenues for further drug development aimed at overcoming resistance in cancer therapies .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Epidermal Growth Factor Receptor Inhibition:
Recent studies have highlighted the efficacy of 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in cancer treatment. A series of new derivatives were synthesized and tested for their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, compound 12b exhibited significant potency with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. Furthermore, it demonstrated exceptional kinase inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant form (EGFR T790M) with an IC50 of 0.236 µM .

Cyclin-dependent Kinase Inhibition:
The compound's structure has also been explored for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in selectively targeting tumor cells, thereby contributing to anticancer strategies .

Metabolic Disorders

Xanthine Oxidase Inhibition:
1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has been investigated for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that is linked to conditions such as gout and hyperuricemia. The synthesis of various pyrazolo[3,4-d]pyrimidine compounds has led to the identification of effective xanthine oxidase inhibitors, suggesting potential therapeutic applications in managing these metabolic disorders .

Antimicrobial and Anti-inflammatory Activities

The pyrazolo[3,4-d]pyrimidine scaffold has shown a broad spectrum of biological activities beyond oncology. Compounds derived from this framework have been reported to possess antimicrobial properties, making them candidates for further exploration as antibiotics or antifungal agents. Additionally, some derivatives exhibit anti-inflammatory effects, which could be leveraged in treating inflammatory diseases .

Synthesis and Structural Modifications

The versatility of this compound allows for various structural modifications that enhance its pharmacological profiles. For instance:

  • Substituted Phenyl Groups: Modifications at different positions on the pyrazolo ring can lead to improved binding affinities for specific targets.
  • Linker Variations: Adjusting the linker groups connecting the pyrazolo moiety to other pharmacophores can optimize bioavailability and therapeutic efficacy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TherapeuticsInhibition of EGFR and CDKsCompound 12b shows potent anti-proliferative activity .
Metabolic DisordersXanthine oxidase inhibition for gout treatmentEffective xanthine oxidase inhibitors identified .
Antimicrobial ActivityPotential use as antibiotics or antifungalsBroad-spectrum antimicrobial properties noted .
Anti-inflammatory EffectsModifications lead to anti-inflammatory compoundsPromising candidates for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Functional Group Impact : The -COOH group in the target compound enhances solubility in polar solvents compared to -CN or -CH3 substituents in analogues .

Key Observations :

  • Heteropolyacids (e.g., Preyssler-type) improve yields for pyrazolo-pyrimidine derivatives due to strong Brønsted acidity and thermal stability .
  • Ionic liquid-mediated synthesis (e.g., [bmim][BF4]) offers eco-friendly advantages but requires optimization for scalability .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Profile References
This compound C7H5N5O2 Not reported High in polar solvents (due to -COOH)
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C8H7N3O2 273–278.5 Moderate (in DMSO/CDCl3)
4,6-Dihydroxy-1H-pyrazolo[3,4-d]pyrimidine C5H4N4O2 Not reported High (due to dihydroxy groups)

Key Observations :

  • The methyl-substituted pyrazolo-pyridine analogue exhibits high thermal stability (mp > 270°C), likely due to crystalline packing enhanced by -CH3 .
  • Dihydroxy derivatives (e.g., 4,6-dihydroxy) show increased solubility compared to carboxylic acid analogues, attributed to stronger hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. For example, derivatives can be synthesized via cyclocondensation of aminopyrazoles with carbonyl compounds or through oxidation of intermediates using reagents like H₂O₂/NaClO₂ in THF/water mixtures . Green nanocatalysts, such as acidic cesium salts of Preyssler nanoparticles, have been employed to improve yields (up to 92%) and reduce environmental impact compared to traditional methods (e.g., polyphosphoric acid, which yields 47–60%) .

Q. What spectroscopic and analytical techniques are used to confirm the structure of synthesized derivatives?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for elucidating proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography (when applicable) for absolute configuration determination. For example, 1H-pyrazolo[3,4-d]pyrimidine derivatives synthesized via multi-step routes were validated using NMR chemical shifts (e.g., aromatic protons at δ 8.2–8.5 ppm) and MS fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : According to safety data sheets (SDS), this compound is classified as Acute Toxicity (Oral Category 4; H302) and causes skin/eye irritation (H315, H319) . Researchers must use PPE (gloves, goggles), work in a fume hood, and have emergency protocols for spills (e.g., immediate rinsing with water, medical consultation). Storage should be in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can molecular docking studies optimize pyrazolo-pyrimidine derivatives as kinase inhibitors?

  • Methodological Answer : Docking software (e.g., AutoDock 4) is used to predict binding affinities between derivatives and kinase active sites. For CDK2 inhibition (PDB ID: 3WBL), pyrazolo-pyrimidines with hydrophobic substituents (e.g., methyl groups) showed enhanced interactions with Leu83 and Asp86 residues, improving inhibitory potency . Similarly, derivatives targeting FGFR kinases were optimized by analyzing hydrogen bonds with gatekeeper residues (e.g., Lys508 in FGFR1) .

Q. How do structural modifications influence the biological activity of pyrazolo-pyrimidine derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:

  • Substitution at Position 3 : Carboxylic acid groups enhance solubility and enable salt formation for nanoparticle formulations (e.g., stearic acid-based SLNs for EGFR-TK inhibition) .
  • Position 6 Modifications : Aryl groups (e.g., 4-pyridinyl) improve selectivity for phosphoinositide 3-kinase (PI3K) inhibition by forming π-π interactions with Phe930 in the ATP-binding pocket .
  • N-Methylation : Reduces metabolic degradation, as seen in SKLB816, a cyclin-dependent kinase inhibitor with improved pharmacokinetics .

Q. What strategies address contradictions in synthetic yields reported across studies?

  • Methodological Answer : Discrepancies arise from catalyst choice and reaction conditions. For example:

  • Traditional Catalysts : HCl/acetic acid systems yield 47–60% over 2–5 hours but generate toxic byproducts .
  • Green Catalysts : Preyssler nanoparticles achieve 85–92% yields under milder conditions (room temperature, 1 hour), attributed to their high acidity and recyclability .
  • Resolution : Comparative kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (e.g., DFT calculations) can identify optimal pathways .

Q. How are pyrazolo-pyrimidine derivatives formulated for enhanced drug delivery?

  • Methodological Answer : Solid Lipid Nanoparticles (SLNs) using stearic acid or glyceryl monostearate are prepared via solvent emulsification-evaporation. SLNs loaded with 1H-pyrazolo[3,4-d]pyrimidine derivatives showed sustained release (80% over 24 hours) and improved cytotoxicity (IC₅₀ = 2.1 μM vs. 5.3 μM for free drug) in EGFR-TK inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.